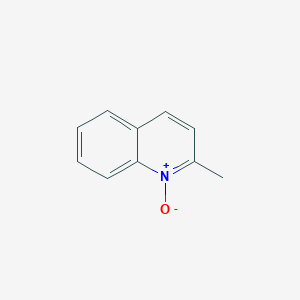

2-Methylquinoline N-oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJUONUBFWNHNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20148110 | |

| Record name | Quinaldine, 1-oxide (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076-28-4 | |

| Record name | Quinaldine, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinaldine N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinaldine N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinaldine, 1-oxide (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylquinoline 1-oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6BP8D3HUX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methylquinoline N-oxide: A Comprehensive Technical Guide to its Basic Properties for Researchers and Drug Development Professionals

Shanghai, China – December 24, 2025 – 2-Methylquinoline N-oxide, a heterocyclic compound with significant potential in pharmaceutical and materials science, is the subject of this in-depth technical guide. This document provides a detailed overview of the core basic properties of this compound, including its physicochemical characteristics, and explores its potential biological significance. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

This compound is a versatile intermediate in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals.[1] Its unique properties also make it a candidate for use in materials science.[1]

A summary of the key quantitative physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.19 g/mol | [1] |

| Melting Point | 67 °C | [1] |

| Appearance | White to orange to green powder to crystal | [1] |

Table 1: Physicochemical Properties of this compound

pKa

Solubility

The solubility of a compound is a crucial factor in its formulation and delivery. Qualitative information suggests that the unoxidized form, 2-methylquinoline, is slightly soluble in water and soluble in organic solvents like chloroform and diethyl ether.[3][4] For this compound, it is anticipated to have moderate to good solubility in polar protic solvents like ethanol and high solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO).[5]

| Solvent | Solubility |

| Water | Slightly soluble (predicted) |

| Ethanol | Moderate to good (predicted)[5] |

| DMSO | High (predicted)[5] |

Table 2: Predicted Solubility of this compound

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate determination of the basic properties of this compound.

Determination of pKa (Spectrophotometric Method)

This method is based on the principle that the UV-Vis absorption spectrum of a compound changes with its ionization state.

Workflow for Spectrophotometric pKa Determination

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as methanol or a methanol/water mixture.

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength.

-

Sample Preparation: In a 96-well UV-transparent microplate, add a small aliquot of the stock solution to each well containing the different buffer solutions.

-

Spectrophotometric Measurement: Measure the UV-Vis absorption spectrum of each well over a relevant wavelength range.

-

Data Analysis: Plot the absorbance at a wavelength that shows the largest change upon ionization against the pH of the buffer. The pKa is determined from the inflection point of the resulting sigmoidal curve.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound.[6][7]

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for solubility determination by the shake-flask method.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, against a pre-prepared calibration curve.

-

Calculation: The solubility is then calculated from the measured concentration.

Biological Activity and Signaling Pathways

Quinoline N-oxides have garnered significant interest for their diverse biological activities, including potential anticancer properties.[8] While research on this compound is ongoing, related quinoline derivatives have been shown to exert their effects by modulating key cellular signaling pathways.

One of the most critical pathways in cancer biology is the PI3K/Akt/mTOR signaling cascade, which regulates cell growth, proliferation, survival, and metabolism.[5][7] Dysregulation of this pathway is a common feature in many cancers.[5] Some novel quinoline-based compounds have been identified as potent inhibitors of this pathway, suggesting a potential mechanism of action for this compound.[6]

Proposed Inhibition of the PI3K/Akt/mTOR Pathway by Quinoline N-Oxides

Caption: Proposed mechanism of PI3K/Akt/mTOR pathway inhibition.

This guide provides a foundational understanding of the basic properties of this compound. Further experimental validation of the predicted properties and detailed investigation into its biological mechanisms are crucial for unlocking its full potential in drug discovery and materials science.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. scielo.br [scielo.br]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Methylquinoline N-oxide (CAS 1076-28-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylquinoline N-oxide, also known as quinaldine N-oxide, is a heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a particular focus on its role as an anticancer agent. Detailed experimental protocols for its synthesis and for the evaluation of its biological activity are presented. Furthermore, this document elucidates its mechanism of action through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1076-28-4 |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.19 g/mol |

| Melting Point | 67-69 °C |

| Boiling Point | 315 °C at 760 mmHg |

| Appearance | White to orange to green powder to crystal.[1] |

| Purity | ≥98% (GC) |

| InChI Key | FZJUONUBFWNHNU-UHFFFAOYSA-N |

| SMILES | Cc1cc2ccccc2--INVALID-LINK--c1 |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-oxidation of 2-methylquinoline. A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent.

Experimental Protocol: N-oxidation using m-CPBA

This protocol outlines a general procedure for the synthesis of this compound from 2-methylquinoline using m-CPBA.

Materials:

-

2-Methylquinoline

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Methanol mixture (as eluent)

Procedure:

-

Dissolve 2-methylquinoline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate flask, dissolve m-CPBA (1.2 eq) in DCM.

-

Slowly add the m-CPBA solution to the 2-methylquinoline solution at room temperature with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess m-CPBA and the by-product, m-chlorobenzoic acid.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/methanol gradient as the eluent to afford pure this compound.

Synthesis Workflow

Synthesis workflow for this compound.

Spectral Data for Characterization

The identity and purity of synthesized this compound can be confirmed by various spectroscopic techniques.

| Technique | Observed Data/Characteristic Features |

| ¹H NMR (CDCl₃) | Characteristic signals for the aromatic protons of the quinoline ring are expected between δ 7.0 and 8.5 ppm. The methyl group protons typically appear as a singlet around δ 2.5-3.0 ppm. The N-oxide group causes a downfield shift of the protons on the pyridine ring compared to the parent 2-methylquinoline. For instance, in related quinoline N-oxides, the proton at the C8 position is often shifted downfield. For 8-methylquinoline N-oxide, the ¹H NMR spectrum in CDCl₃ shows peaks at δ 8.32 (dd, J = 6.0, 0.6 Hz, 1H), 7.56 (td, J = 7.8, 4.5 Hz, 2H), 7.38–7.30 (m, 2H), 7.10 (dd, J = 8.4, 6.1 Hz, 1H), and 3.12 (s, 3H)[2]. |

| ¹³C NMR (CDCl₃) | The spectrum will show ten distinct carbon signals. The methyl carbon signal is expected around δ 18-25 ppm. The aromatic carbons will resonate in the region of δ 115-150 ppm. The carbons of the pyridine ring, particularly those adjacent to the N-oxide group, will be deshielded. For example, the ¹³C NMR spectrum of 8-methylquinoline N-oxide in CDCl₃ displays signals at δ 141.2, 137.1, 133.4, 133.2, 132.3, 127.9, 126.7, 126.2, 120.5, and 24.7 ppm[2]. |

| Mass Spectrometry | The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 159. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom, resulting in a significant (M-16)⁺ peak at m/z = 143, corresponding to the 2-methylquinoline radical cation.[3] This (P-16)⁺ ion is a key diagnostic feature in the mass spectra of aromatic N-oxides.[3] |

Biological Activity and Mechanism of Action

This compound and its derivatives have garnered significant interest for their potent biological activities, particularly their anticancer properties.[4]

Anticancer Activity

Substituted quinoline N-oxides have demonstrated significant cytotoxicity against a range of cancer cell lines.[4] Their anticancer potential is often quantified by their half-maximal inhibitory concentration (IC₅₀) values.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |

| Isoquinolinequinone N-Oxide (Isomer 1) | NCI-H460 (Lung) | 0.35 |

| Isoquinolinequinone N-Oxide (Isomer 2) | NCI-H460 (Lung) | 0.75 |

| 2-Morpholino-4-anilinoquinoline (3d) | HepG2 (Liver) | 8.50 |

| 2-Morpholino-4-anilinoquinoline (3c) | HepG2 (Liver) | 11.42 |

| Quinoline-based EGFR/HER-2 Inhibitor (5a) | MCF-7 (Breast) | 0.023 |

Note: The IC₅₀ values presented are for related quinoline N-oxide derivatives and highlight the potential of this class of compounds. Specific IC₅₀ values for this compound may vary.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A primary mechanism underlying the anticancer activity of quinoline N-oxides is the inhibition of the PI3K/Akt/mTOR signaling pathway.[4] This pathway is a crucial regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[4][5]

Inhibition of the PI3K/Akt/mTOR pathway by this compound.

By inhibiting key kinases such as PI3K and mTOR within this pathway, quinoline derivatives disrupt downstream signaling, leading to the suppression of cell survival and proliferation and the induction of apoptosis in cancer cells.[6]

Experimental Protocols for Biological Evaluation

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, carefully remove the medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflow for Cytotoxicity Screening

Workflow for determining the cytotoxicity of this compound.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in drug discovery and development. Its straightforward synthesis and potent inhibitory activity against the PI3K/Akt/mTOR signaling pathway make it an attractive scaffold for the development of novel anticancer therapeutics. The detailed protocols and data presented in this guide provide a valuable resource for researchers and scientists working in this field. Further investigation into the specific molecular interactions and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Identification of the N-oxide group by mass spectrometry - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]

- 6. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Methylquinoline N-oxide from 2-Methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methylquinoline N-oxide from 2-methylquinoline, a key transformation in the development of novel therapeutics and functional materials. This document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates the underlying chemical pathways and workflows.

Introduction

2-Methylquinoline, also known as quinaldine, is a heterocyclic aromatic compound that serves as a versatile precursor in organic synthesis. The N-oxidation of 2-methylquinoline to this compound is a critical step in the functionalization of the quinoline ring system. The introduction of the N-oxide moiety alters the electronic properties of the molecule, enhancing its reactivity and biological activity. This modification is pivotal in the synthesis of various pharmaceutical agents and specialized chemicals. This guide focuses on two primary oxidative methods: the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and the application of hydrogen peroxide in an acidic medium.

Synthetic Methodologies and Quantitative Data

The conversion of 2-methylquinoline to its N-oxide is typically achieved through electrophilic oxidation, where the lone pair of electrons on the nitrogen atom attacks the oxidant. The choice of oxidizing agent and reaction conditions can significantly influence the reaction's efficiency and yield. Below, we present a comparative summary of the two most common methods.

| Parameter | Method A: Hydrogen Peroxide/Acetic Acid | Method B: m-Chloroperoxybenzoic Acid (m-CPBA) |

| Oxidizing Agent | Peracetic acid (formed in situ) | m-Chloroperoxybenzoic acid |

| Solvent | Glacial Acetic Acid | Chloroform or 1,2-dichloroethane |

| Reagent Equivalents | Excess H₂O₂ | ~2.5 equivalents |

| Temperature | 60-70°C | Room Temperature to Reflux |

| Reaction Time | 8-12 hours | 4-48 hours |

| Reported Yield | ~91% (analogous for 2-methylpyridine)[1] | 82%[2] |

| Work-up | Neutralization, Extraction | Aqueous wash, Extraction |

Experimental Protocols

Method A: Oxidation with Hydrogen Peroxide in Glacial Acetic Acid

This protocol is adapted from a procedure for the N-oxidation of 2-methylpyridine and is expected to yield high conversion for 2-methylquinoline.[1]

Materials:

-

2-Methylquinoline

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide (H₂O₂)

-

Sodium Carbonate (Na₂CO₃) solution (15%)

-

Chloroform (CHCl₃)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylquinoline (1.0 eq), and glacial acetic acid.

-

To this mixture, slowly add 30% hydrogen peroxide (initial charge, e.g., 1.5 eq).

-

Heat the reaction mixture to 70°C and maintain for 3-4 hours.

-

After the initial reaction period, add a second portion of 30% hydrogen peroxide (e.g., 0.8 eq) and continue the reaction for an additional 6-8 hours at 70°C.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by the slow addition of a 15% aqueous sodium carbonate solution until the pH is basic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation under reduced pressure or by crystallization.

Method B: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is a general method for the N-oxidation of quinolines using a commercially available peroxy acid.[3]

Materials:

-

2-Methylquinoline

-

m-Chloroperoxybenzoic acid (m-CPBA, ~70-77% purity)

-

Chloroform (CHCl₃) or 1,2-dichloroethane

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-methylquinoline (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer.

-

Add m-chloroperoxybenzoic acid (2.5 eq) portion-wise to the stirred solution. An exotherm may be observed.

-

Stir the reaction mixture at room temperature or reflux for 4-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to remove excess m-CPBA and the by-product, m-chlorobenzoic acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by silica gel column chromatography.

Visualizations

Reaction Scheme

Caption: General reaction for the N-oxidation of 2-methylquinoline.

Experimental Workflow```dot

Caption: Simplified mechanism of N-oxidation with a peroxy acid.

Conclusion

The synthesis of this compound is a fundamental transformation that opens avenues for the development of complex heterocyclic molecules. Both the hydrogen peroxide/acetic acid and the m-CPBA methods offer effective routes to the desired product. The choice between these methods may depend on factors such as reagent availability, cost, and the scale of the reaction. The detailed protocols and comparative data provided in this guide are intended to equip researchers with the necessary information to successfully and efficiently perform this synthesis in a laboratory setting. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity depending on the specific experimental setup and desired product specifications.

References

- 1. CN101698659B - Synthesis method of 2-pyridine formaldoxime - Google Patents [patents.google.com]

- 2. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2015160125A1 - Novel preparation method of quinoline n-oxide derivative with amide group - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Methylquinoline N-oxide: Molecular Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylquinoline N-oxide, a heterocyclic N-oxide, is a molecule of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and spectroscopic signature. Detailed experimental protocols for its synthesis and characterization are presented, alongside an exploration of its biological activities, particularly its role as an anticancer agent targeting the PI3K/Akt/mTOR signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Molecular Structure and Formula

This compound, with the CAS Number 1076-28-4, is an aromatic heterocyclic compound. The addition of an N-oxide functional group to the quinoline scaffold significantly alters its electronic properties, enhancing its biological efficacy and providing a reactive site for further functionalization.

Chemical Formula: C₁₀H₉NO[1]

Molecular Weight: 159.19 g/mol [1]

The molecular structure consists of a quinoline ring system where the nitrogen atom at position 1 is oxidized, and a methyl group is substituted at position 2.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1076-28-4 | [1] |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.19 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 75-78 °C | |

| Boiling Point | >300 °C (decomposes) | |

| Solubility | Soluble in methanol, ethanol, and chloroform |

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Representative data is summarized in the following tables.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 2: Representative ¹H NMR Data for Methylated Quinoline N-oxides in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 8.50 - 8.30 | d | H8 |

| 7.80 - 7.60 | m | H4, H5, H7 |

| 7.50 - 7.30 | m | H3, H6 |

| 2.60 - 2.50 | s | 2-CH₃ |

Table 3: Representative ¹³C NMR Data for Methylated Quinoline N-oxides in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 148.0 - 146.0 | C2 |

| 140.0 - 138.0 | C8a |

| 130.0 - 128.0 | C4, C5, C7 |

| 128.0 - 125.0 | C3, C6, C4a |

| 120.0 - 118.0 | C8 |

| 20.0 - 18.0 | 2-CH₃ |

FTIR Spectroscopy

The FTIR spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 4: Characteristic FTIR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibration Mode |

| 3100 - 3000 | C-H stretch (aromatic) |

| 2950 - 2850 | C-H stretch (methyl) |

| 1620 - 1580 | C=C stretch (aromatic ring) |

| 1350 - 1250 | N-O stretch |

| 800 - 700 | C-H out-of-plane bend (aromatic) |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Fragment Ion |

| 159 | [M]⁺ (Molecular Ion) |

| 143 | [M-O]⁺ |

| 142 | [M-OH]⁺ |

| 115 | [M-O-CO]⁺ or [M-O-HCN-H]⁺ |

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of quinoline N-oxides involves the oxidation of the corresponding quinoline derivative.

Materials:

-

2-Methylquinoline

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-methylquinoline (1 mmol) in dichloromethane (10 mL) in a round-bottom flask.

-

To this solution, add m-CPBA (1.2 mmol) portion-wise at 0 °C with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (15 mL).

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Caption: General workflow for the synthesis of this compound.

Characterization Methods

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

FTIR Spectroscopy:

-

FTIR spectra are recorded on a spectrometer in the range of 4000-400 cm⁻¹ using the KBr pellet technique or as a thin film on a NaCl plate.

Mass Spectrometry:

-

Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

Biological Activity and Signaling Pathways

Quinoline N-oxides have garnered significant attention for their diverse biological activities, including anticancer and antimicrobial properties. The introduction of the N-oxide group often enhances the therapeutic potential of the quinoline scaffold.

Anticancer Activity

This compound and related compounds have demonstrated cytotoxic activity against various cancer cell lines. A prominent mechanism of their anticancer action involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Caption: Proposed mechanism of anticancer activity of this compound.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. This technical guide has provided a detailed overview of its molecular structure, physicochemical properties, and spectroscopic data. The outlined experimental protocols for its synthesis and characterization, along with the elucidation of its role in inhibiting the PI3K/Akt/mTOR signaling pathway, offer a solid foundation for further research and development of novel therapeutic agents based on this promising scaffold.

References

Spectroscopic Profile of 2-Methylquinoline N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylquinoline N-oxide (also known as quinaldine N-oxide), a heterocyclic compound of interest in pharmaceutical and materials science research. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate compound identification, characterization, and further research and development.

Introduction

This compound is a derivative of quinoline, a structural motif prevalent in a wide array of biologically active compounds and functional materials. The introduction of an N-oxide functional group significantly alters the electronic properties and reactivity of the quinoline ring system, making it a valuable intermediate in organic synthesis. Accurate and detailed spectroscopic data are paramount for the unambiguous identification and quality control of this compound.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound. Due to the limited availability of directly published, comprehensive datasets for this specific molecule, data from closely related analogs and the parent compound, 2-methylquinoline, are provided for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The chemical shifts are influenced by the electron-withdrawing nature of the N-oxide group, which tends to deshield the protons and carbons of the heterocyclic ring.

Table 1: ¹H NMR Spectroscopic Data of this compound and Related Compounds

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| This compound | CDCl₃ | A definitive peak list is not readily available in published literature. However, analysis of reaction mixtures suggests the presence of characteristic aromatic and methyl signals. |

| 7-Methylquinoline N-oxide[1] | CDCl₃ | 8.55–8.52 (m, 2H), 7.74 (d, J = 8.4 Hz, 1H), 7.71 (d, J = 8.4 Hz, 1H), 7.45 (dt, J = 8.9, 2.7 Hz, 1H), 7.22 (dd, J = 8.4, 6.1 Hz, 1H), 2.57 (s, 3H) |

| 8-Methylquinoline N-oxide[1] | CDCl₃ | 8.32 (dd, J = 6.0, 0.6 Hz, 1H), 7.56 (td, J = 7.8, 4.5 Hz, 2H), 7.38–7.30 (m, 2H), 7.10 (dd, J = 8.4, 6.1 Hz, 1H), 3.12 (s, 3H) |

| 2-Methylquinoline (Quinaldine)[2] | CDCl₃ | 8.03 (A), 7.759 (B), 7.677 (C), 7.475 (D), 7.271 (E), 2.745 (F) |

Table 2: ¹³C NMR Spectroscopic Data of this compound and Related Compounds

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| This compound | CDCl₃ | Explicit experimental data is not readily available. |

| 7-Methylquinoline N-oxide[1] | CDCl₃ | 141.7, 141.3, 135.9, 130.9, 128.6, 127.8, 126.4, 119.9, 118.6, 22.0 |

| 8-Methylquinoline N-oxide[1] | CDCl₃ | 141.2, 137.1, 133.4, 133.2, 132.3, 127.9, 126.7, 126.2, 120.5, 24.7 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as a prominent N-O stretching band, which is a hallmark of N-oxides.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | |

| Aliphatic C-H Stretch (Methyl) | 2980 - 2850 | |

| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands expected. |

| N-O Stretch | 1300 - 1200 | A strong, characteristic band for N-oxides. |

| C-H Bending (out-of-plane) | 900 - 675 | Provides information on the substitution pattern of the aromatic rings. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M+) is expected at m/z 159, corresponding to the molecular formula C₁₀H₉NO. A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom ([M-16]⁺).

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Fragment | Description |

| 159 | [C₁₀H₉NO]⁺ | Molecular Ion (M⁺) |

| 143 | [C₁₀H₉N]⁺ | Loss of Oxygen ([M-16]⁺), corresponding to 2-methylquinoline. |

| 142 | [C₁₀H₈N]⁺ | Loss of a hydrogen atom from the [M-16]⁺ fragment. |

| 115 | [C₉H₇]⁺ | Loss of HCN from the [M-16]⁺ fragment. |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Synthesis of this compound

A common method for the synthesis of quinoline N-oxides is the oxidation of the corresponding quinoline.[1]

-

Dissolution : Dissolve 2-methylquinoline (1 equivalent) in a suitable organic solvent such as dichloromethane (CH₂Cl₂).

-

Oxidation : Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in CH₂Cl₂ dropwise to the stirred solution of 2-methylquinoline at room temperature.

-

Reaction Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up : Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification : Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Data Acquisition : Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Use the residual solvent peak as an internal reference.

IR Spectroscopy (FTIR-ATR)

-

Sample Preparation : Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Processing : The resulting interferogram is Fourier-transformed to produce the infrared spectrum, which is typically displayed as transmittance or absorbance versus wavenumber.

Mass Spectrometry (EI-MS)

-

Sample Introduction : Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).

-

Ionization : Subject the sample to electron ionization (EI) at a standard energy (e.g., 70 eV).

-

Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

References

Technical Guide: Physical and Chemical Properties of 2-Methylquinoline N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylquinoline N-oxide, also known as quinaldine N-oxide, is a heterocyclic compound of significant interest in medicinal chemistry, organic synthesis, and materials science. As a derivative of quinoline, the introduction of an N-oxide functional group modifies the electronic properties of the ring system, enhancing its biological activity and providing a handle for further chemical modifications.[1] This compound serves as a versatile intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals, particularly anti-cancer agents, and agrochemicals.[1]

Its utility also extends to materials science, where it can be incorporated into polymers to improve thermal stability and mechanical properties.[1] In the realm of analytical chemistry, this compound is employed as a reagent for the detection and quantification of metal ions.[1] This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and logical workflows to support research and development activities.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 1076-28-4 | [2] |

| Molecular Formula | C₁₀H₉NO | [2] |

| Molecular Weight | 159.19 g/mol | [2] |

| Appearance | White to orange to green powder to crystal | [2] |

| Melting Point | 67 °C | [2] |

| Boiling Point | 315 °C at 760 mmHg | [2] |

| Density | 1.1 g/cm³ | [2] |

| Flash Point | 144.3 °C | [2] |

| Purity | ≥ 98% (by GC) | [2] |

| Solubility | Predicted to have good solubility in polar organic solvents like DMSO, DMF, methanol, and ethanol. Low solubility expected in nonpolar solvents such as hexane. | [3] |

| Storage Conditions | Store at 2 - 8 °C | [2] |

Spectral Data

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound. Below are the expected characteristic spectral features.

| Spectroscopy Type | Characteristic Features | Reference(s) |

| ¹H NMR | (Predicted, in CDCl₃) Aromatic protons (m, ~7.0-8.8 ppm), Methyl protons (s, ~2.5 ppm). The chemical shifts of aromatic protons are expected to be downfield compared to the parent 2-methylquinoline due to the deshielding effect of the N-oxide group. | [2][4] |

| ¹³C NMR | (Predicted, in CDCl₃) Aromatic carbons (~119-142 ppm), Methyl carbon (~17-18 ppm). The carbons of the pyridine ring, especially those alpha and gamma to the nitrogen, will show significant shifts upon N-oxidation. | [2][4] |

| FT-IR | (Predicted, KBr Pellet, cm⁻¹) Aromatic C-H stretch (~3000-3100), Methyl C-H stretch (~2850-2960), C=C and C=N ring stretching (~1400-1600), N-O stretching vibration (~1200-1300), C-H out-of-plane bending (~750-850). | [1][5] |

| Mass Spec (MS) | M⁺ : 159.19. A characteristic fragmentation is the loss of an oxygen atom, resulting in a significant [M-16]⁺ peak at m/z 143, corresponding to the parent 2-methylquinoline. This "deoxygenation" is a diagnostic marker for N-oxides. | [6][7] |

Experimental Protocols

Synthesis of this compound via m-CPBA Oxidation

This protocol describes a general method for the N-oxidation of 2-methylquinoline using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent for this transformation.

Materials:

-

2-Methylquinoline (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 - 1.5 eq)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., Ethyl Acetate/Methanol mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylquinoline (1.0 eq) in dichloromethane.

-

Addition of Oxidant: Cool the solution in an ice bath (0 °C). Add m-CPBA (1.1-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Upon completion, cool the mixture again in an ice bath and slowly add saturated aqueous NaHCO₃ solution to neutralize the excess m-CPBA and the m-chlorobenzoic acid byproduct. Stir until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, typically using an eluent system such as ethyl acetate/methanol, to afford pure this compound.[2]

Characterization of this compound

This protocol outlines the standard analytical workflow to confirm the identity and purity of the synthesized product.

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Mass Spectrometer (e.g., GC-MS or LC-MS)

-

Melting Point Apparatus

Procedure:

-

Melting Point Determination: Measure the melting point of the purified solid. A sharp melting point close to the literature value (67 °C) is indicative of high purity.

-

NMR Spectroscopy:

-

Prepare a sample by dissolving a small amount of the product in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

¹H NMR Analysis: Confirm the presence of the methyl group singlet and the aromatic proton signals. Integrate the signals to confirm the proton ratio.

-

¹³C NMR Analysis: Confirm the presence of the correct number of carbon signals, including one methyl carbon and nine aromatic/heteroaromatic carbons.

-

-

FT-IR Spectroscopy:

-

Acquire an IR spectrum of the solid product (e.g., using a KBr pellet or ATR).

-

Identify the characteristic absorption bands, paying special attention to the N-O stretch, which is a key indicator of successful N-oxidation.

-

-

Mass Spectrometry:

-

Obtain a mass spectrum of the sample.

-

Identify the molecular ion peak (M⁺) at m/z ≈ 159.

-

Crucially, look for the prominent [M-16]⁺ fragment at m/z ≈ 143, which confirms the N-oxide structure.[7]

-

Mandatory Visualizations

The following diagrams illustrate the key chemical and experimental workflows discussed in this guide.

Caption: Synthesis pathway for this compound.

Caption: Experimental workflow for synthesis and characterization.

References

- 1. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methylquinoline N-oxide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Versatile Heterocyclic N-oxide

Abstract

2-Methylquinoline N-oxide, a heterocyclic N-oxide derivative of quinaldine, has emerged as a compound of significant interest in medicinal chemistry and materials science. Its versatile chemical nature, stemming from the presence of the N-oxide functional group and the methyl-substituted quinoline scaffold, imparts a range of biological activities and makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, spectral characterization, and its role as a potential therapeutic agent, with a focus on its anticancer and antimicrobial activities. Experimental protocols for its synthesis and for key biological assays are provided, along with a discussion of its potential mechanism of action involving the PI3K/Akt/mTOR signaling pathway.

Introduction

Heterocyclic N-oxides are a class of compounds that have garnered considerable attention in drug discovery due to their diverse pharmacological properties. The introduction of an N-oxide moiety to a heterocyclic scaffold can significantly alter its electronic and steric properties, often leading to enhanced biological activity and improved pharmacokinetic profiles. This compound is a prominent member of this class, serving as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] Its demonstrated biological activities, including potential anticancer and antimicrobial effects, have made it a focal point for further investigation and development.[2][3]

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of this compound is fundamental for its application and further development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1076-28-4 | [1] |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.19 g/mol | [1] |

| Appearance | White to orange to green powder to crystal | [1] |

| Melting Point | 67 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage Conditions | Store at 2 - 8 °C | [1] |

Spectral Data

-

¹H NMR Spectroscopy: The proton NMR spectrum of a methylated quinoline N-oxide is expected to show characteristic signals for the aromatic protons on the quinoline ring system, with chemical shifts influenced by the electron-withdrawing N-oxide group. A distinct singlet for the methyl group protons would also be present. For example, the ¹H NMR spectrum of 7-Methylquinoline N-oxide in CDCl₃ shows aromatic protons in the range of δ 7.22-8.55 ppm and a singlet for the methyl group at δ 2.57 ppm.[2] Similarly, 8-Methylquinoline N-oxide displays aromatic protons between δ 7.10-8.32 ppm and a methyl singlet at δ 3.12 ppm.[2]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the molecular structure. The carbons of the quinoline ring will appear in the aromatic region, with their chemical shifts affected by the N-oxide and methyl substituents. For instance, the ¹³C NMR spectrum of 7-Methylquinoline N-oxide in CDCl₃ shows aromatic carbons in the range of δ 118.6-141.7 ppm and the methyl carbon at δ 22.0 ppm.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum of quinoline N-oxides is characterized by a strong N-O stretching vibration, typically observed in the 1200-1300 cm⁻¹ region. This band is sensitive to the electronic effects of substituents on the quinoline ring and can shift upon hydrogen bonding.[4]

-

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom (M-16).[3] The fragmentation of the quinoline ring would also contribute to the overall mass spectrum.[5]

Synthesis of this compound

This compound is typically synthesized by the oxidation of 2-methylquinoline (quinaldine). Several oxidizing agents can be employed for this transformation, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent.

General Synthetic Workflow

The synthesis involves the direct oxidation of the nitrogen atom in the quinoline ring.

Detailed Experimental Protocol: Oxidation with m-CPBA

This protocol is adapted from a general procedure for the synthesis of quinoline N-oxides.[2]

Materials:

-

2-Methylquinoline

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent (e.g., Ethyl acetate/Methanol mixture)

Procedure:

-

Dissolve 2-methylquinoline (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask.

-

In a separate flask, dissolve m-CPBA (1.1 eq) in CH₂Cl₂.

-

Slowly add the m-CPBA solution to the stirred solution of 2-methylquinoline at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, add saturated NaHCO₃ solution to the reaction mixture to neutralize the excess m-CPBA and the resulting m-chlorobenzoic acid.

-

Extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in methanol) to afford pure this compound.

Biological Activities and Therapeutic Potential

Substituted quinoline N-oxides have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development.

Anticancer Activity

Quinoline N-oxide derivatives have shown significant cytotoxic effects against various cancer cell lines.[3][6] The anticancer mechanism is often multifaceted, involving the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2] While specific IC₅₀ values for this compound are not widely reported in publicly available literature, data from structurally related methylated quinoline N-oxides suggest that the position of the methyl group can significantly influence anticancer potency.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Antimicrobial Activity

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

This compound (dissolved in a suitable solvent)

-

96-well microtiter plates

-

Inoculum of the test microorganism standardized to a specific concentration

Procedure:

-

Serial Dilutions: Prepare two-fold serial dilutions of this compound in the growth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

A growing body of evidence suggests that the anticancer effects of many quinoline derivatives are mediated through the inhibition of critical cell signaling pathways, with the PI3K/Akt/mTOR pathway being a prominent target.[3][6] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

While direct evidence for the inhibition of the PI3K/Akt/mTOR pathway by this compound is still emerging, studies on structurally similar quinoline N-oxides have demonstrated their ability to suppress the phosphorylation of key proteins in this cascade, such as Akt and mTOR.[3][6] This inhibition disrupts downstream signaling, leading to cell cycle arrest and the induction of apoptosis in cancer cells. Further investigation using techniques like Western blotting to probe the phosphorylation status of Akt, mTOR, and their downstream effectors in the presence of this compound would be necessary to definitively elucidate its mechanism of action.

Conclusion

This compound is a heterocyclic compound with significant potential in medicinal chemistry and beyond. Its straightforward synthesis, coupled with its intriguing, albeit not yet fully quantified, biological activities, makes it an attractive scaffold for the development of novel therapeutic agents. The data on related compounds strongly suggest that this compound likely possesses anticancer and antimicrobial properties, possibly mediated through the inhibition of key cellular signaling pathways such as the PI3K/Akt/mTOR cascade. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed protocols and a summary of the current understanding of this promising molecule. Further in-depth studies are warranted to fully characterize its biological activity profile and to elucidate its precise mechanisms of action, which will be crucial for its potential translation into clinical applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. benchchem.com [benchchem.com]

- 7. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Insurrection: A Technical Guide to the Activity of Methylated Quinoline N-Oxides

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the biological activities of methylated quinoline N-oxides. This in-depth whitepaper details the anticancer and antimicrobial properties of these potent compounds, presenting quantitative data, experimental methodologies, and visual representations of their mechanisms of action.

Quinoline N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] The strategic addition of a methyl group to the quinoline N-oxide core can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties, making it a key area of investigation for novel therapeutic agents.[1]

Anticancer Activity: A Targeted Approach

Methylated quinoline N-oxides have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The position of the methyl group on the quinoline N-oxide ring is a critical determinant of this anticancer activity.[1]

Structure-Activity Relationship:

-

C-2 Methylation: While substitution at the C-2 position in some related quinolone compounds can lead to a loss of activity, in quinoline N-oxides, it can be tolerated or even beneficial depending on the overall molecular structure.[1]

-

C-8 Methylation: Research has indicated that C-8 methylation can significantly impact anticancer effects.[1]

-

Other Positions: Methylation at other positions, such as C-4, has also been explored, with 4-methylquinoline showing tumor-initiating activity.[1]

The anticancer mechanisms of methylated quinoline N-oxides are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[1] One of the prominent targets is the PI3K/Akt/mTOR signaling pathway, a critical cascade that governs cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[2][3] Inhibition of this pathway by quinoline derivatives can disrupt downstream signaling and lead to cancer cell death.[3] Furthermore, some quinoline N-oxides can induce the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis.[1][4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity (IC50 values) of selected methylated quinoline N-oxide derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HepG2 (Hepatocellular Carcinoma) | 3.3 µg/mL | [5] |

| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HCT-116 (Colon Carcinoma) | 23 µg/mL | [5] |

| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | MCF-7 (Breast Cancer) | 3.1 µg/mL | [5] |

| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | A549 (Lung Cancer) | 9.96 µg/mL | [5] |

| Novel Quinoline Compound 2a | HeLa (Cervical Cancer) | 0.14 | [6] |

| Novel Quinoline Compound 2a | HCT116 (Colon Cancer) | <1 | [6] |

| Novel Quinoline Compound 2b | MCF-7 (Breast Cancer) | 0.3 | [6] |

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Antimicrobial Activity: A Broad Spectrum of Action

Methylated quinoline N-oxides have also demonstrated promising activity against a range of bacterial and fungal pathogens.[1] The position of the methyl group significantly influences the antimicrobial spectrum and potency.

Structure-Activity Relationship:

-

Impact of Methyl Group Position: For instance, a methyl group at the C-8 position of a quinoline-based hybrid has been shown to confer a significant increase in antifungal potency compared to a methyl group at the C-6 position.[1]

-

Comparison with Non-Methylated Analogs: In some cases, methylation can enhance antimicrobial activity. For example, a methylated lupine 11S globulin derivative exhibited lower Minimum Inhibitory Concentrations (MICs) against both Gram-positive and Gram-negative bacteria compared to its non-methylated counterpart.[7]

The antimicrobial mechanism of action is thought to involve the inhibition of essential cellular processes in bacteria and fungi. For some quinoxaline 1,4-di-N-oxides, a related class of compounds, the antibacterial mechanism involves the generation of ROS, which cause oxidative damage to the bacterial cells.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected methylated quinoline derivatives and related compounds against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Methylated lupine 11S globulin (M11S) | Listeria monocytogenes | 0.025 | [7] |

| Methylated lupine 11S globulin (M11S) | Gram-positive bacteria (average) | 0.025 | [7] |

| Methylated lupine 11S globulin (M11S) | Gram-negative bacteria (average) | 0.100 | [7] |

| Quinoline-based hydroxyimidazolium hybrid 7b (6-Me) | Staphylococcus aureus | 2 | [8] |

| Quinoline-based hydroxyimidazolium hybrid 7c (8-Me) | Cryptococcus neoformans | 15.6 | [8] |

| Quinoline-based hydroxyimidazolium hybrid 7a (6-Methoxy) | Mycobacterium tuberculosis H37Rv | 20 | [8] |

| Quinoline-based hydroxyimidazolium hybrid 7b (6-Me) | Mycobacterium tuberculosis H37Rv | 10 | [8] |

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are summaries of common methodologies used in the evaluation of quinoline N-oxides.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Treat the cells with various concentrations of the methylated quinoline N-oxide compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).[9] Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL solution of MTT to each well and incubate for 1.5 hours at 37°C.[9]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[9] The plate is then shaken on an orbital shaker for 15 minutes.[9]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[9]

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity is adjusted to match a 0.5 McFarland standard.[10]

-

Serial Dilutions: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.[1]

-

Inoculation: Each well is inoculated with the microbial suspension, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[10]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific microorganism.[11]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[1][12]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Role of reactive oxygen species in cupric 8-quinolinoxide-induced genotoxic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Controlling bacterial biofilm formation by native and methylated lupine 11S globulins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT (Assay protocol [protocols.io]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. benchchem.com [benchchem.com]

2-Methylquinoline N-oxide: A Versatile Intermediate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylquinoline N-oxide, also known as quinaldine N-oxide, is a heterocyclic compound that has emerged as a pivotal intermediate in organic synthesis. Its unique electronic properties and reactivity profile make it a valuable precursor for the construction of a diverse array of functionalized quinoline derivatives, many of which exhibit significant biological activity. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on detailed experimental protocols and mechanistic insights relevant to researchers in academia and the pharmaceutical industry.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis. The key data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1076-28-4 | [1] |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.19 g/mol | [1] |

| Appearance | White to orange to green powder/crystal | [1] |

| Melting Point | 67 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

Table 2: Spectroscopic Data of 2-Methylquinoline and Related N-oxides

| Compound | Type | Data | Reference |

| 2-Methylquinoline | ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.03 (d, J=8.4 Hz, 1H), 7.76 (d, J=8.1 Hz, 1H), 7.68 (ddd, J=8.4, 6.9, 1.5 Hz, 1H), 7.48 (ddd, J=8.1, 6.9, 1.2 Hz, 1H), 7.27 (d, J=8.4 Hz, 1H), 2.75 (s, 3H) | [2] |

| Quinoline N-oxide | ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.72 (d, J=8.8 Hz, 1H), 8.52 (dd, J=6.0, 0.6 Hz, 1H), 7.85 (d, J=8.1 Hz, 1H), 7.79–7.70 (m, 2H), 7.67–7.60 (m, 1H), 7.28 (dd, J=8.5, 6.2 Hz, 1H) | |

| Quinoline N-oxide | ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 141.5, 135.6, 130.5 (2C), 128.7, 128.1, 126.1, 120.9, 119.7 | |

| 7-Methylquinoline N-oxide | ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.55–8.52 (m, 2H), 7.74 (d, J=8.4 Hz, 1H), 7.71 (d, J=8.4 Hz, 1H), 7.45 (dt, J=8.9, 2.7 Hz, 1H), 7.22 (dd, J=8.4, 6.1 Hz, 1H), 2.57 (s, 3H) | |

| 7-Methylquinoline N-oxide | ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 141.7, 141.3, 135.9, 130.9, 128.6, 127.8, 126.4, 119.9, 118.6, 22.0 | |

| 8-Methylquinoline N-oxide | ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.32 (dd, J=6.0, 0.6 Hz, 1H), 7.56 (td, J=7.8, 4.5 Hz, 2H), 7.38–7.30 (m, 2H), 7.10 (dd, J=8.4, 6.1 Hz, 1H), 3.12 (s, 3H) | |

| 8-Methylquinoline N-oxide | ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 141.2, 137.1, 133.4, 133.2, 132.3, 127.9, 126.7, 126.2, 120.5, 24.7 |

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the direct oxidation of 2-methylquinoline. A general and reliable protocol involves the use of meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant.

Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 2-methylquinoline (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Oxidant: To the stirred solution, add m-CPBA (1.1 eq.) portion-wise at room temperature (25 °C).

-

Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess m-CPBA. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Key Synthetic Transformations of this compound

The N-oxide functionality in this compound activates the quinoline ring, enabling a variety of synthetic transformations that are otherwise difficult to achieve with the parent heterocycle. This section details some of the most important reactions, providing experimental protocols and mechanistic diagrams.

Boekelheide Rearrangement

The Boekelheide reaction is a rearrangement of α-picoline N-oxides to hydroxymethylpyridines and their derivatives.[3] This reaction is a powerful tool for the functionalization of the methyl group at the C2 position of this compound. The reaction is typically carried out using acetic anhydride or trifluoroacetic anhydride (TFAA).

Mechanism of the Boekelheide Rearrangement.

Experimental Protocol: Boekelheide Rearrangement (Analogous Procedure)

The following protocol is adapted from a procedure for a related pyridine N-oxide and can be optimized for this compound.[4]

-

Reaction Setup: In a suitable reaction vessel, heat acetic anhydride to 90 °C.

-

Addition of Substrate: Add a solution of this compound in glacial acetic acid dropwise to the heated acetic anhydride.

-

Reaction: After the addition is complete, allow the reaction to proceed until completion, monitoring by TLC.

-

Isolation: The resulting 2-acetoxymethylquinoline can be isolated and purified using standard techniques such as distillation or chromatography.

C-H Functionalization

The N-oxide group acts as an effective directing group, facilitating the regioselective C-H functionalization of the quinoline core, particularly at the C2 and C8 positions. Palladium-catalyzed C-H activation has emerged as a powerful strategy for this purpose.[1][5]

Palladium-catalyzed C2-Arylation.

Experimental Protocol: Palladium-Catalyzed C2-Arylation of Quinoline N-oxide

-

Reaction Setup: In a reaction tube, combine quinoline N-oxide (1.0 eq.), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.2 eq.).[1]

-

Addition of Reagents: Add benzene (40 eq.) as the aryl source and solvent.

-

Reaction: Seal the tube and heat the mixture at 130 °C for 24 hours.[1]

-